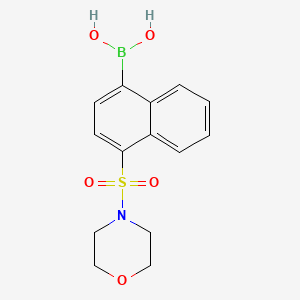

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid

Overview

Description

“(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid” is an organic compound . It is used in various research and development applications .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids and their derivatives are generally synthesized through borylation approaches . Protodeboronation, a process involving the removal of a boron group, is also a common reaction involving boronic esters .Molecular Structure Analysis

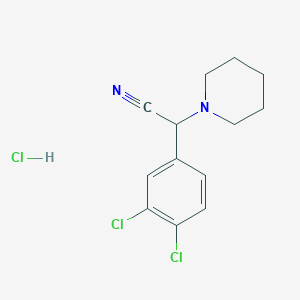

The molecular structure of this compound includes a morpholinosulfonyl group attached to a naphthalen-1-yl group, which is further attached to a boronic acid group .Chemical Reactions Analysis

Boronic acids, such as this compound, are known to undergo various chemical reactions. They can form reversible covalent bonds with 1,2- and 1,3-diols . They are also involved in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, C14H16BNO5S, and molecular weight, 321.16 .Scientific Research Applications

Organic Synthesis

Boronic acids are widely used as reagents and catalysts in organic synthesis. They play a crucial role in the Suzuki–Miyaura reaction, which is a Nobel prize-winning method for forming biaryl compounds . This specific compound could potentially be used to prepare 3,5-substituted enones via Suzuki coupling .

Chemical Biology

In chemical biology, boronic acids serve as probes and sensors due to their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is useful in various sensing applications, both homogeneous assays and heterogeneous detection .

Medicine

Boronic acids have therapeutic applications and have been explored as drugs. They can act as lipase inhibitors, HIV inhibitors, and supports for cell growth . The morpholinosulfonyl group in the compound may offer unique interactions in a biomedical context.

Material Science

Boronic acids are components in the creation of Covalent Organic Frameworks (COFs), which are highly ordered networks with potential applications in gas storage, catalysis, and sensing .

Glucose Sensing

Due to their affinity for diols, boronic acids are used in glucose sensors. This compound could be part of a system that detects glucose levels, which is particularly relevant for diabetes management .

Drug Delivery Systems

Boronic acid polymers have been studied for their use in insulin delivery systems. The compound could be modified to create polymers that respond to glucose levels, releasing insulin as needed .

Dopamine Sensors

Similar to glucose sensing, boronic acids can be used to detect neurotransmitters like dopamine. This has implications for monitoring neurological health and diseases .

Boron Neutron Capture Therapy (BNCT)

Boronic acids are investigated for their use in BNCT agents. BNCT is a type of radiation therapy that targets cancer cells more selectively than traditional methods .

Future Directions

properties

IUPAC Name |

(4-morpholin-4-ylsulfonylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO5S/c17-15(18)13-5-6-14(12-4-2-1-3-11(12)13)22(19,20)16-7-9-21-10-8-16/h1-6,17-18H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAICPMRZCYBPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCOCC3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)

![1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434155.png)

![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)

![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)

![Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434163.png)